molecular formula C8H7N3O2 B13477819 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B13477819
M. Wt: 177.16 g/mol
InChI Key: HFBUBQNYGXPEHP-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 1-methyl-1H-imidazol-4-amine and acetylene dicarboxylates, followed by intramolecular cyclization . Another approach includes the hydrolysis of intermediate compounds using aqueous hydrochloric acid at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Methyl-3H-imidazo[4,5-b]pyridine
  • 3-Methyl-3H-imidazo[4,5-a]pyridine
  • 3-Methyl-3H-imidazo[1,2-a]pyridine

Comparison: While these compounds share a similar imidazo-pyridine core, 3-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and carboxylic acid functional group.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-methylimidazo[4,5-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-11-4-10-5-2-6(8(12)13)9-3-7(5)11/h2-4H,1H3,(H,12,13)

InChI Key

HFBUBQNYGXPEHP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=CC(=NC=C21)C(=O)O

Origin of Product

United States

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